![molecular formula C14H23N3O B2683307 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine CAS No. 691873-28-6](/img/structure/B2683307.png)
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine
Overview
Description
Scientific Research Applications
Strong Dimerization via Quadruple Hydrogen Bonding
The study on ureidopyrimidones demonstrates strong dimerization capabilities via quadruple hydrogen bonding, suggesting the potential of pyrimidine derivatives in supramolecular chemistry and material science due to their high dimerization constant and simple preparation. This finding underlines the significance of pyrimidine functionalities as building blocks in creating complex molecular structures (Beijer et al., 1998).
Photophysical Properties and pH-Sensing Application
Research into pyrimidine-phthalimide derivatives reveals their solid-state fluorescence and positive solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates. The study highlights the ability to tune photophysical properties through molecular design, indicating the potential of pyrimidine derivatives in sensory applications and electronic devices (Yan et al., 2017).
Non-Nitrogen Containing Morpholine Isostere in Kinase Inhibition
A novel discovery in the realm of medicinal chemistry involves the identification of a non-nitrogen containing morpholine isostere, which mimics the conformation of morpholine in kinase inhibitors. This finding is crucial for the development of selective dual inhibitors of mTORC1 and mTORC2, presenting new avenues in cancer treatment and drug design (Hobbs et al., 2019).
Intramolecular Frustrated Lewis Pairs
The synthesis and characterization of intramolecular borylmethylpyridines suggest a low reactivity towards various molecules, including hydrogen and carbon dioxide, due to short B-N distances. This research contributes to the understanding of frustrated Lewis pairs and their potential in catalysis and material science (Körte et al., 2015).
Anticholinesterase Reactivator
HLö 7 dimethanesulfonate is highlighted as a broad-spectrum reactivator against organophosphorus compounds, offering insights into the treatment of poisoning by such agents. The study presents an improved synthesis route, enhancing the applicability of HLö 7 in medical countermeasures against nerve agents (Eyer et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine, also known as Diazinon , is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synapses. The excess acetylcholine overstimulates the neurons, causing a variety of neurological symptoms .
Biochemical Pathways
The action of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine affects the cholinergic pathways in the nervous system . The accumulation of acetylcholine in the synapses due to the inhibition of acetylcholinesterase disrupts the normal function of these pathways. The downstream effects include overstimulation of the neurons, leading to symptoms such as muscle contractions and tremors .
Result of Action
The molecular and cellular effects of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine’s action include overstimulation of the neurons due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle contractions, tremors, and in severe cases, paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine. For instance, its low solubility in water can affect its distribution in the environment and its availability to organismsIt’s also important to note that this compound is used as a pesticide , and its effects can be influenced by the specific conditions of its use, including the target pests, application methods, and the characteristics of the treated area.
properties
IUPAC Name |
2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)14-15-10(3)6-13(16-14)17-7-11(4)18-12(5)8-17/h6,9,11-12H,7-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVTJFROQCXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322894 | |
Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819788 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine | |
CAS RN |
691873-28-6 | |
Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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